molecular formula C18H14BrN3O2S B12395168 URAT1 inhibitor 5

URAT1 inhibitor 5

Cat. No.: B12395168
M. Wt: 416.3 g/mol
InChI Key: ZFXRGAFDFDTLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

URAT1 inhibitor 5 is a compound that selectively inhibits the activity of urate transporter 1 (URAT1), a membrane transporter located in the apical membrane of human renal proximal tubule epithelial cells. URAT1 plays a crucial role in the reabsorption of uric acid in the kidneys, and its inhibition can lead to increased excretion of uric acid, thereby lowering serum uric acid levels. This compound is of significant interest in the treatment of hyperuricemia and gout, conditions characterized by elevated levels of uric acid in the blood.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of URAT1 inhibitor 5 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow synthesis techniques to enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

URAT1 inhibitor 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .

Scientific Research Applications

URAT1 inhibitor 5 has a wide range of scientific research applications:

Mechanism of Action

URAT1 inhibitor 5 exerts its effects by selectively inhibiting the activity of urate transporter 1 (URAT1). URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. This mechanism is particularly beneficial in conditions like hyperuricemia and gout, where elevated uric acid levels lead to the formation of urate crystals in joints and tissues .

Comparison with Similar Compounds

URAT1 inhibitor 5 can be compared with other similar compounds, such as:

Uniqueness

This compound is unique in its high selectivity for URAT1, which minimizes off-target effects and enhances its therapeutic potential. Its distinct chemical structure also allows for modifications that can further improve its pharmacological properties .

Properties

Molecular Formula

C18H14BrN3O2S

Molecular Weight

416.3 g/mol

IUPAC Name

2-[3-(2-bromo-8-cyanoindolizin-5-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C18H14BrN3O2S/c1-18(2,17(23)24)25-16-5-6-21-9-13(16)14-4-3-11(8-20)15-7-12(19)10-22(14)15/h3-7,9-10H,1-2H3,(H,23,24)

InChI Key

ZFXRGAFDFDTLFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC(=CN23)Br)C#N

Origin of Product

United States

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